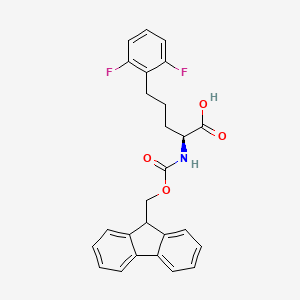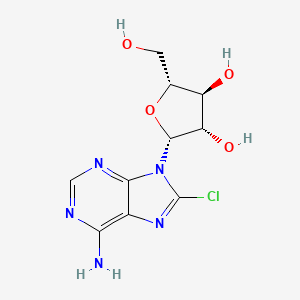
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.
Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated purine is then aminated using ammonia or an amine source.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine ring can undergo reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of carboxylated nucleoside analogs.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of amino or thiol-substituted nucleoside analogs.
科学研究应用
Chemistry
Synthesis of Modified Nucleic Acids: Used in the study of nucleic acid structure and function.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Used in the treatment of viral infections like HIV and hepatitis.
Anticancer Agents: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
作用机制
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting their normal function. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which may confer distinct biological activity and therapeutic potential compared to other nucleoside analogs.
属性
分子式 |
C10H12ClN5O4 |
|---|---|
分子量 |
301.69 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |
InChI 键 |
MHDPPLULTMGBSI-FJFJXFQQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
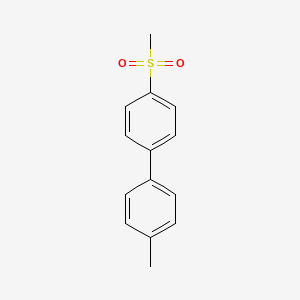

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
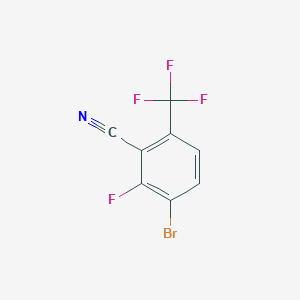
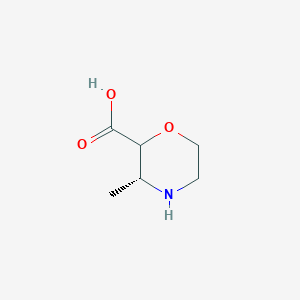
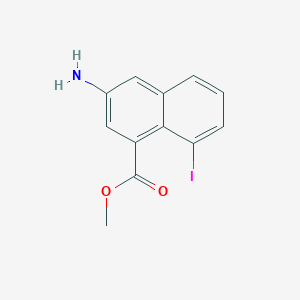
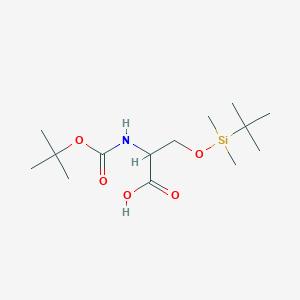
![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)



